molecular formula C8H6ClNS B1294901 4-Chlorobenzyl thiocyanate CAS No. 2082-64-6

4-Chlorobenzyl thiocyanate

Cat. No.: B1294901
CAS No.: 2082-64-6
M. Wt: 183.66 g/mol
InChI Key: LCVXZQSGKZLSOR-UHFFFAOYSA-N
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Description

4-Chlorobenzyl thiocyanate: is a chemical compound with the molecular formula C8H6ClNO2S. It is known for its unique properties and is commonly used in various fields such as medical, environmental, and industrial research. The compound consists of a benzene ring with a chlorine atom attached at the 4th position (para position), a methylene bridge (CH2), and a thiocyanate group (SCN).

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorobenzyl thiocyanate is typically synthesized from thiocyanic acid (HSCN) and 4-chlorobenzyl alcohol. The reaction involves the condensation of the alcohol and the acid, potentially requiring a dehydrating agent. Another method involves the reaction of equimolar amounts of thiocyanate salts and acids, followed by separation and purification .

Industrial Production Methods: Industrial production methods for thiocyanic acid, 4-chlorobenzyl ester often involve the use of thiocyanic acid salts as a source of the thiocyanato group. Photochemical and electrochemical methods are also employed, utilizing visible light and electricity to initiate the thiocyanation reactions .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzyl thiocyanate undergoes various chemical reactions, including:

    Oxidation: The thiocyanate group can be oxidized to form different products.

    Reduction: Reduction reactions can lead to the formation of hydrogen sulfide (H2S), ammonia (NH3), and carbon dioxide (CO2).

    Substitution: The thiocyanate group can be substituted by other functional groups under specific conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Conditions such as temperature, pressure, and the presence of light or electricity can significantly influence the reaction outcomes .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the thiocyanate group can produce hydrogen sulfide, ammonia, and carbon dioxide.

Scientific Research Applications

Chemistry: In chemistry, thiocyanic acid, 4-chlorobenzyl ester is used as an intermediate in the synthesis of organosulfur compounds. It is also employed in various thiocyanation reactions .

Biology: The compound has bactericidal, fungicidal, and insecticidal properties, making it useful in biological research and applications .

Medicine: 4-Chlorobenzyl thiocyanate is used in pharmaceutical studies due to its unique properties and potential therapeutic applications.

Industry: In the industrial sector, the compound is used in the production of various chemicals and materials. Its versatility makes it valuable in material science investigations.

Comparison with Similar Compounds

    Thiocyanic acid (HSCN): A related compound with similar properties and reactivity.

    Isothiocyanic acid (HNCS): Exists as a tautomer with thiocyanic acid and has similar chemical behavior.

    Thiocyanuric acid: A stable trimer of thiocyanic acid.

Uniqueness: 4-Chlorobenzyl thiocyanate is unique due to the presence of the 4-chlorobenzyl group, which influences its reactivity and applications. The chlorine substituent on the benzene ring enhances its bactericidal, fungicidal, and insecticidal properties, making it distinct from other thiocyanates .

Properties

IUPAC Name

(4-chlorophenyl)methyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c9-8-3-1-7(2-4-8)5-11-6-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVXZQSGKZLSOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174934
Record name Thiocyanic acid, 4-chlorobenzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2082-64-6
Record name (4-Chlorophenyl)methyl thiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2082-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiocyanic acid, 4-chlorobenzyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002082646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chlorbenzylthiocyanat
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56501
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiocyanic acid, 4-chlorobenzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: How does 4-Chlorobenzyl thiocyanate exert its antimitotic effect? Does it share a similar mechanism of action with other known antimitotic agents?

A1: While the exact mechanism of action of this compound remains to be fully elucidated, research suggests it directly interacts with tubulin, the protein subunit of microtubules. [] Microtubules are crucial for cell division, forming the mitotic spindle that separates chromosomes. By disrupting microtubule dynamics, this compound prevents proper cell division. Interestingly, unlike some antimitotic agents that completely depolymerize microtubules, this compound induces a distinct morphological change. It causes the disappearance of most normal microtubules, leaving behind bundled or aggregated tubulin-containing structures. [] This unique effect sets it apart from other antimitotics and warrants further investigation.

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